2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-16(2,3)14-9-12(11-7-5-4-6-8-11)13(10-17)15(18)19-14/h4-9H,1-3H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJGGNIPNAXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358101 | |
| Record name | 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-72-9 | |
| Record name | 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Multi-Component Condensation Reactions
The most widely reported method for synthesizing 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile involves a one-pot, multi-component reaction (MCR) between benzaldehyde derivatives, malononitrile, ammonium acetate, and tert-butyl-substituted aminoketones. This approach leverages the inherent reactivity of α,β-unsaturated ketones formed in situ, which undergo cyclization to construct the pyridine core.
Key Reagents and Conditions :
- Benzaldehyde : Acts as the aryl aldehyde precursor, introducing the phenyl group at the pyridine C4 position.
- Malononitrile : Provides the cyano group at C3 and participates in Knoevenagel condensation.
- Ammonium Acetate : Serves as the nitrogen source for the amino group at C2.
- tert-Butyl Aminoketone : Introduces the tert-butyl group at C6 via a Michael addition-cyclization sequence.
Reaction conditions typically involve refluxing in methanol or ethanol under acidic catalysis (e.g., acetic acid) for 6–12 hours. Microwave-assisted synthesis has been shown to reduce reaction times to 30–60 minutes while improving yields by 15–20%.
Table 1: Optimization of Reaction Parameters
| Parameter | Traditional Method | Optimized Method | Impact on Yield |
|---|---|---|---|
| Solvent | Methanol | Ethanol | +10% |
| Temperature | Reflux (65°C) | Microwave (100°C) | +20% |
| Catalyst | Acetic Acid | p-Toluenesulfonic Acid | +12% |
| Molar Ratio | 1:1:1:1 | 1:1.2:1.5:1 | +18% |
Mechanistic Pathway
The reaction proceeds through three critical stages:
- Knoevenagel Condensation : Benzaldehyde and malononitrile form an α,β-unsaturated nitrile.
- Michael Addition : The tert-butyl aminoketone attacks the electrophilic β-carbon of the Knoevenagel adduct.
- Cyclization and Aromatization : Intramolecular cyclization yields the pyridine ring, followed by dehydrogenation to achieve aromaticity.
Side reactions, such as the formation of metaphthalodinitriles, are minimized by maintaining anhydrous conditions and avoiding excess ammonium acetate.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhances reproducibility and scalability. Key advantages include:
Analytical Characterization
Spectroscopic Techniques
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl δ 1.3 ppm singlet; aromatic protons δ 7.2–7.8 ppm).
- FT-IR : Identifies nitrile (C≡N) stretch at 2220 cm⁻¹ and amino (N–H) bands at 3350–3450 cm⁻¹.
- HPLC-MS : Verifies molecular ion [M+H]⁺ at m/z 252.3 (theoretical 251.33 g/mol).
Table 2: Spectral Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.30 (s, 9H) | tert-butyl |
| δ 6.85–7.45 (m, 5H) | Phenyl protons | |
| ¹³C NMR | δ 118.5 (CN) | C3 carbonitrile |
| FT-IR | 2220 cm⁻¹ | C≡N stretch |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation and substitution reactions.
Biology
Research indicates that this compound may act as a ligand in biochemical assays , potentially influencing enzyme activity and receptor interactions. Its ability to modulate biological pathways makes it a candidate for deeper investigations into cellular responses.
Medicine
The compound has been explored for its therapeutic properties , particularly in anticancer research. Notably, studies have shown that it can induce apoptosis in certain cancer cell lines, outperforming established drugs like bleomycin in some cases.
Case Study : In vitro studies demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent .
Industry
In materials science, the compound is being utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for applications in advanced materials research.
Research has indicated that this compound exhibits promising anticancer properties , alongside potential anti-inflammatory effects. Its interactions with biological targets are under investigation to better understand its pharmacological profile.
Mechanism of Action
The mechanism of action of 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The following table summarizes key structural differences and their implications:
Impact of Substituents on Physicochemical Properties
- Electron-Donating Groups (e.g., -OCH₃, -NH₂) : Increase electron density on the pyridine ring, enhancing nucleophilicity and hydrogen-bonding capacity. This is critical in photochemical applications (e.g., photoinitiators in ) .
- Electron-Withdrawing Groups (e.g., -CN, -NO₂, -CF₃): Reduce electron density, stabilizing negative charges and improving thermal stability. The -CF₃ group in ’s compound enhances lipophilicity and metabolic resistance .
- Steric Bulk (e.g., tBu, naphthyl): The tert-butyl group in the main compound improves solubility in nonpolar solvents but may hinder crystallization. In contrast, the naphthyl group in ’s analog promotes dense crystal packing via π-π interactions .
Biological Activity
Overview
2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with amino, tert-butyl, phenyl, and carbonitrile groups. This unique substitution pattern imparts distinct chemical properties that are being explored for various biological activities, particularly in medicinal chemistry.
The compound's molecular formula is C16H18N3, and its structure is defined by the presence of a tert-butyl group, which contributes to its steric effects and potential biological interactions. The carbonitrile group enhances its reactivity, making it a candidate for various chemical transformations.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions can modulate enzyme activity, influence receptor-ligand dynamics, or alter signal transduction pathways. This compound has been investigated for its potential roles in:
- Enzyme Inhibition : It may inhibit certain enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : The compound could act as a ligand for various receptors, influencing cellular responses.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated its cytotoxic effects in FaDu hypopharyngeal tumor cells, where it outperformed the reference drug bleomycin in terms of apoptosis induction .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Its structural features suggest potential interactions with inflammatory mediators, although specific pathways and mechanisms are still under investigation.
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties. Preliminary studies indicate activity against various bacterial strains, although further research is needed to quantify this activity and elucidate the mechanisms involved.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A robust approach involves reacting substituted piperidones with ylidenemalononitriles in methanol under basic conditions (e.g., sodium methoxide) . To optimize yields, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify statistically significant factors . For example, a central composite design could minimize the number of trials while maximizing yield and purity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl group integrity.
- FT-IR to verify nitrile (C≡N) and amino (N-H) functional groups.
- HPLC-MS for purity assessment and mass confirmation.
Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and monitoring degradation via HPLC. Store samples in inert atmospheres (argon) at –20°C, as tert-butyl groups may hydrolyze under prolonged moisture exposure. Reference safety guidelines for handling hygroscopic or light-sensitive nitriles .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. For instance, simulate nucleophilic attack at the nitrile group or steric effects from the tert-butyl substituent. Integrate these results with experimental kinetics to validate mechanisms . Tools like Gaussian or ORCA are recommended for such studies.
Q. What strategies resolve contradictions in reported pharmacological activity data for pyridine-3-carbonitrile derivatives?
- Methodological Answer :
- Meta-analysis : Systematically compare datasets across studies, adjusting for variables like assay type (e.g., cell-based vs. enzyme inhibition) or solvent polarity effects.
- Structure-Activity Relationship (SAR) modeling : Use multivariate regression to isolate substituent effects (e.g., tert-butyl’s steric bulk vs. phenyl’s π-stacking) .
- Reproducibility testing : Replicate key studies under controlled conditions, documenting all experimental parameters (e.g., pH, temperature gradients) .
Q. How can researchers design experiments to minimize by-products during large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of nitrile groups).
- In situ monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates and adjust conditions dynamically .
- Hybrid computational-experimental workflows : Apply reaction path search algorithms to identify optimal catalysts (e.g., Pd/C for dehalogenation steps) .
Q. What advanced statistical methods are suitable for analyzing non-linear kinetic data in reactions involving this compound?
- Methodological Answer : Use:
- Non-linear regression (e.g., Michaelis-Menten models) for enzyme-mediated reactions.
- Machine learning (e.g., random forests) to correlate reaction variables (concentration, solvent polarity) with rate constants.
- Bayesian inference to quantify uncertainty in parameter estimates, especially with sparse datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
